4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one
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Overview
Description
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylpropylamino group, and an isoindolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-2-phenylpropylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired isoindolone compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production. Common industrial methods may include the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include various substituted isoindolones, amine derivatives, and oxidized products such as aldehydes and carboxylic acids .
Scientific Research Applications
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: Similar in structure but lacks the isoindolone core.
2-Methyl-2-phenylpropylamine: Shares the phenylpropylamino group but lacks the methoxy and isoindolone components.
Isoindolone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial use .
Properties
CAS No. |
929022-79-7 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-methoxy-3-(2-methyl-2-phenylpropyl)iminoisoindol-1-one |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,13-8-5-4-6-9-13)12-20-17-16-14(18(22)21-17)10-7-11-15(16)23-3/h4-11H,12H2,1-3H3,(H,20,21,22) |
InChI Key |
WVNWIKASGFTXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=C1C2=C(C=CC=C2OC)C(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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